rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans
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Overview
Description
rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans is a synthetic compound characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans typically involves the introduction of difluoromethyl groups into cyclobutane frameworks. One novel method employs photochemical selective difluoroalkylation reactions of bicyclobutanes. This process leverages green solvent-controlled reactions and renewable visible light as the reaction power, ensuring high atom economy and fully controlled chemo-selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and energy-efficient processes, are likely to be employed to ensure sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethyl ketones, while reduction reactions could produce difluoromethyl alcohols.
Scientific Research Applications
rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclopentyl]benzamide
Uniqueness
rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl and cyclopentyl analogs. The presence of the difluoromethyl group further enhances its stability and potential as a bioisostere, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
2581763-10-0 |
---|---|
Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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